Cas no 915933-94-7 (N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide)

N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- N-methyl-N-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)acetamide
- F3257-0362
- N-methyl-N-[[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]methyl]acetamide
- N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- N-methyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}acetamide
- AKOS001884422
- 915933-94-7
- VU0607500-1
-
- インチ: 1S/C18H24N4O2/c1-14(23)20(2)12-17-19-15-8-4-5-9-16(15)22(17)13-18(24)21-10-6-3-7-11-21/h4-5,8-9H,3,6-7,10-13H2,1-2H3
- InChIKey: WFYPNZXSYSSQHG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C2C=CC=CC=2N=C1CN(C(C)=O)C)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 328.18992602g/mol
- どういたいしつりょう: 328.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3257-0362-20mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-2μmol |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-25mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-50mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-2mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-10mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-3mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-30mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-4mg |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3257-0362-5μmol |
N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide |
915933-94-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamideに関する追加情報
Introduction to Compound CAS No. 915933-94-7: N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide
The compound with CAS No. 915933-94-7, named N-methyl-N-{[1-(2-{[piperidinyl]carbonyl}ethyl)-1H-benzodiazolyl]methyl}acetamide, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of benzodiazepines, which are known for their versatile chemical properties and wide-ranging biological activities. The structure of this compound is characterized by a benzodiazole ring system, which is fused with a nitrogen-containing heterocycle, and further substituted with a piperidine moiety and an acetamide group.
Recent studies have highlighted the importance of benzodiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and neuroprotective agents. The benzodiazole core of this compound provides a rigid framework that can be further modified to enhance its pharmacokinetic properties and bioavailability. The presence of the piperidine group introduces additional flexibility and hydrogen bonding capacity, which can significantly influence the compound's interaction with biological targets.
The synthesis of N-methyl-N-{[1-(2-{[piperidinyl]carbonyl}ethyl)-1H-benzodiazolyl]methyl}acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the benzodiazole ring through condensation reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution or coupling reactions. The final step involves the acylation of the amine group to form the acetamide derivative.
One of the most promising applications of this compound lies in its potential as a neuroprotective agent. Recent research has demonstrated that certain benzodiazole derivatives can modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier (BBB) makes it an attractive candidate for further investigation in preclinical models.
In addition to its neuroprotective properties, this compound has shown significant anticancer activity in vitro. Studies have revealed that it can induce apoptosis in various cancer cell lines by targeting specific oncogenic pathways. The mechanism of action appears to involve both intrinsic and extrinsic apoptotic pathways, suggesting a potential synergistic effect when combined with other chemotherapeutic agents.
The biological evaluation of this compound has also extended into its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL6, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). Furthermore, its ability to modulate immune responses without causing significant toxicity suggests a favorable safety profile.
From a structural standpoint, the acetamide group plays a crucial role in stabilizing the molecule's conformation and enhancing its solubility in aqueous environments. This feature is particularly important for drug delivery applications where rapid absorption and distribution are critical factors.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets, including kinases, proteases, and ion channels. The results suggest that this compound has a high potential for being developed into a potent inhibitor of specific enzymatic pathways involved in disease progression.
In conclusion, N-methyl-N-{[1-(2-{[piperidinyl]carbonyl}ethyl)-1H-benzodiazolyl]methyl}acetamide (CAS No. 915933-94-7) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising lead molecule for future drug development efforts.
915933-94-7 (N-methyl-N-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-1,3-benzodiazol-2-yl}methyl)acetamide) 関連製品
- 565207-41-2(ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)
- 1804668-10-7(3-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)
- 2228755-50-6(1-(5-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)cyclohexane-1-carboxylic acid)
- 2770494-52-3(3-(2,2-Difluorocyclopropyl)-2,2-difluoropropanoic acid)
- 42079-68-5(2'-Hydroxy-6'-methoxychalcone)
- 1806828-64-7(4-Bromo-2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine)
- 1806041-28-0(2-Amino-4-bromo-6-nitropyridine)
- 1698960-21-2(methyl 2-amino-6-oxooctanoate)
- 2171586-91-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid)



